Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
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Overview
Description
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a synthetic organic compound that features a triazole ring, a morpholine ring, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a halogenated triazole intermediate reacts with morpholine.
Introduction of the Ethylamine Group: The final step involves the alkylation of the triazole-morpholine intermediate with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Nucleic Acid Binding: Interacting with DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can be compared with similar compounds such as:
Ethyl({[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl({[3-(pyrrolidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N5O |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N5O/c1-2-10-7-8-11-9(13-12-8)14-3-5-15-6-4-14/h10H,2-7H2,1H3,(H,11,12,13) |
InChI Key |
WYHUGXAQZBQTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1)N2CCOCC2 |
Origin of Product |
United States |
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